5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-methyl-1-[(2-oxopyridin-1-yl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-6-9(11(16)17)12-14(8)7-13-5-3-2-4-10(13)15/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIRAOBERLWPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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